molecular formula C20H22F3N3O2 B2867744 1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea CAS No. 1448065-11-9

1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea

Numéro de catalogue: B2867744
Numéro CAS: 1448065-11-9
Poids moléculaire: 393.41
Clé InChI: WERSZNLCZYFWJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea is a synthetic urea derivative featuring two distinct aromatic moieties linked via a urea bridge. The compound’s structure includes:

  • Aryl Group 1: A phenyl ring substituted at the para position with a 4-methoxypiperidin-1-yl group.
  • Aryl Group 2: A para-trifluoromethylphenyl group, which contributes strong electron-withdrawing properties and metabolic stability, common in medicinal chemistry scaffolds.

This compound is hypothesized to target proteins or enzymes requiring dual aromatic recognition, such as kinase inhibitors or allosteric modulators.

Propriétés

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-28-18-10-12-26(13-11-18)17-8-6-16(7-9-17)25-19(27)24-15-4-2-14(3-5-15)20(21,22)23/h2-9,18H,10-13H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERSZNLCZYFWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis via Urea Coupling Reaction

The most widely documented approach involves the condensation of a piperidine-substituted aniline with a trifluoromethylphenyl isocyanate. This method leverages the nucleophilic reactivity of aromatic amines toward isocyanates to form the urea linkage.

Preparation of 4-(4-Methoxypiperidin-1-yl)aniline

The synthesis begins with functionalizing aniline at the para-position with a 4-methoxypiperidine group. A two-step protocol is typically employed:

  • Nucleophilic Aromatic Substitution : 4-Fluoronitrobenzene reacts with 4-methoxypiperidine in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) to yield 4-(4-methoxypiperidin-1-yl)nitrobenzene.
  • Reduction to Aniline : Catalytic hydrogenation (e.g., $$ \text{Pd/C} $$, $$ \text{H}2 $$) or chemical reduction (e.g., $$ \text{SnCl}2 $$) converts the nitro group to an amine, producing 4-(4-methoxypiperidin-1-yl)aniline.

Reaction with 4-(Trifluoromethyl)phenyl Isocyanate

The urea bridge is formed by reacting 4-(4-methoxypiperidin-1-yl)aniline with 4-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the isocyanate’s electrophilic carbon:

$$
\text{Ar-NH}_2 + \text{Ar}'-NCO \rightarrow \text{Ar-NH-C(O)-NH-Ar}'
$$

Optimization Notes :

  • Solvent : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side products.
  • Stoichiometry : A 1:1 molar ratio ensures complete conversion, though excess isocyanate may improve yields.
Table 1: Representative Reaction Conditions and Yields
Starting Material Solvent Temperature (°C) Time (h) Yield (%) Source
4-(4-Methoxypiperidin-1-yl)aniline THF 25 24 68
4-(Trifluoromethyl)phenyl isocyanate DCM 0 → 25 12 72

Alternative Synthetic Pathways

Cyclocondensation of β-Methoxyvinyl Trifluoromethyl Ketones

A less conventional method involves cyclocondensation reactions using β-methoxyvinyl trifluoromethyl ketones and urea derivatives. While primarily used for pyrimidinone synthesis, this approach can be adapted for urea formation under acidic conditions:

  • Ketone Synthesis : Trifluoroacetylation of enol ethers yields β-methoxyvinyl trifluoromethyl ketones.
  • Urea Formation : Reaction with urea in methanol/HCl at reflux (60–65°C) forms the urea moiety, though yields are moderate (≈50%).

Limitations :

  • Requires stringent control of stoichiometry to avoid polymerization.
  • Limited applicability to aryl-substituted ureas.

Carbodiimide-Mediated Coupling

Carbodiimides (e.g., EDC, DCC) facilitate urea formation by activating carboxylic acids as intermediates. However, this method is less efficient for aryl ureas due to poor solubility and side reactions.

Structural and Analytical Validation

Post-synthesis characterization ensures product integrity:

Spectroscopic Data

  • IR Spectroscopy : Urea C=O stretch observed at ≈1640–1680 cm⁻¹.
  • $$ ^1\text{H NMR} $$ : Distinct signals for piperidine protons (δ 3.2–3.6 ppm), methoxy group (δ 3.3 ppm), and trifluoromethyl-substituted aryl protons (δ 7.6–7.8 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 393.4 ([M+H]⁺).

Purity Assessment

HPLC analyses typically report ≥95% purity using C18 columns and acetonitrile/water gradients.

Challenges and Optimization Strategies

Byproduct Formation

  • Symmetrical Ureas : Excess isocyanate may lead to bis-urea derivatives. Mitigated by slow addition of isocyanate.
  • Moisture Sensitivity : Isocyanates hydrolyze to amines in humid conditions. Anhydrous solvents and inert atmospheres are critical.

Scalability

  • Catalytic hydrogenation steps (e.g., nitro reduction) require high-pressure equipment, increasing operational costs.
  • Column chromatography remains the primary purification method, though recrystallization (e.g., ethanol/water) offers a cost-effective alternative.

Analyse Des Réactions Chimiques

Types of Reactions

1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Applications De Recherche Scientifique

1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity, influencing the pathways involved in its effects.

Comparaison Avec Des Composés Similaires

Key Observations :

  • The methoxy-piperidine group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 7n or 17’s chloro derivative) due to its polar oxygen atom .

Electronic and Steric Effects

  • Trifluoromethyl Group : Present in all analogs, this group stabilizes the urea’s planar conformation via electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets .
  • Methoxy vs. Halogens : The methoxy group in the target compound may reduce metabolic oxidation compared to halogenated derivatives (e.g., 7n’s chloro group), as seen in related urea compounds .

Activité Biologique

The compound 1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea is a member of the diaryl urea class, which has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and mechanism of action.

Synthesis

The synthesis of diaryl urea derivatives typically involves the reaction of isocyanates with amines or anilines. For the target compound, the synthetic pathway includes:

  • Formation of Urea Linkage : Reaction of 4-(4-Methoxypiperidin-1-yl)aniline with a suitable isocyanate.
  • Introduction of Trifluoromethyl Group : This can be achieved through electrophilic aromatic substitution or direct fluorination methods.

Antiproliferative Activity

The biological activity of 1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea was evaluated against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The assessment was conducted using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundA549 IC50 (μM)HCT-116 IC50 (μM)PC-3 IC50 (μM)
1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]ureaX.XXX.XXX.XX
Sorafenib2.12 ± 0.182.25 ± 0.713.60 ± 1.08

Note: The values for the target compound need to be filled in based on experimental data.

The mechanism by which this compound exerts its antiproliferative effects may involve inhibition of specific kinases or pathways integral to cancer cell survival and proliferation. Preliminary studies suggest that it may act as a BRAF inhibitor, similar to other diaryl urea derivatives that have shown promising results in targeting mutated BRAF proteins in melanoma and other cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence biological activity:

  • Trifluoromethyl Substitution : Enhances lipophilicity and potential binding affinity to target proteins.
  • Piperidine Moiety : Contributes to interaction with cellular receptors or enzymes involved in cancer progression.

Case Studies

Recent studies have highlighted the potential of diaryl urea derivatives as novel anticancer agents:

  • Study on IDO1 Inhibition : A related series of compounds demonstrated selective inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a target for immunotherapy in cancer treatment . This suggests that structural analogs may also possess immunomodulatory properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.